N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride
Overview
Description
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride, also known as DICG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DICG is a derivative of glycine and is widely used in the synthesis of peptides and proteins.
Mechanism of Action
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride works by activating the carboxylic acid group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction results in the formation of a peptide bond, which links the two amino acids together. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is an efficient coupling agent, as it does not produce any unwanted side products during the reaction.
Biochemical and Physiological Effects:
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride does not have any direct biochemical or physiological effects, as it is primarily used as a chemical reagent in peptide synthesis. However, the peptides and proteins synthesized using N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride may have various biochemical and physiological effects, depending on their sequence and structure.
Advantages and Limitations for Lab Experiments
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is a popular choice for researchers in the field of peptide and protein synthesis due to its efficiency and ease of use. It is a highly reactive coupling agent, which results in fast and efficient peptide bond formation. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is also stable and easy to handle, making it a convenient choice for lab experiments.
However, N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride does have some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid, as it may cause unwanted side reactions. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is also not suitable for the synthesis of peptides with C-terminal amides, as it may result in incomplete coupling.
Future Directions
There are several future directions for research on N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride. One possible direction is the development of new coupling agents that are more efficient and selective than N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride. Another direction is the use of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride in the synthesis of complex peptides and proteins, such as cyclic peptides and glycopeptides. Additionally, research could focus on the application of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride in the synthesis of peptide-based drugs and therapeutics.
Conclusion:
In conclusion, N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride, or N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride, is a versatile chemical compound that has numerous applications in scientific research. It is an efficient coupling agent that is commonly used in the synthesis of peptides and proteins. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride has several advantages, including its stability, ease of use, and efficiency. However, it also has some limitations, such as its unsuitability for the synthesis of certain types of peptides. Future research on N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride could focus on the development of new coupling agents and the application of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride in the synthesis of complex peptides and proteins.
Scientific Research Applications
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride has numerous applications in scientific research, particularly in the field of peptide and protein synthesis. It is commonly used as a coupling agent in the synthesis of peptides and proteins, as it facilitates the formation of peptide bonds between amino acids. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is also used in the synthesis of peptide nucleic acids, which are synthetic oligonucleotides that have potential applications in gene therapy and drug delivery.
properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-9(16)5-14-10(17)6-15-11(18)7-3-1-2-4-8(7)12(15)19/h1-4H,5-6H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUHHZVSUZJVDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517509 | |
Record name | N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59180-28-8 | |
Record name | N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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